5-Chlorothiophene-3-carbaldehyde

描述

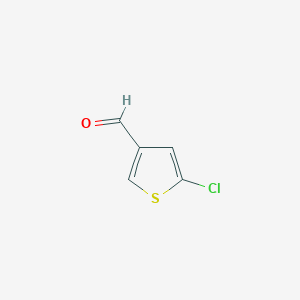

5-Chlorothiophene-3-carbaldehyde is an organic compound that belongs to the class of heterocyclic compounds known as thiophenes. Thiophenes are characterized by a five-membered ring containing one sulfur atom. The presence of a chlorine atom at the 5-position and an aldehyde group at the 3-position makes this compound a valuable intermediate in organic synthesis .

准备方法

Synthetic Routes and Reaction Conditions

5-Chlorothiophene-3-carbaldehyde can be synthesized through various methods. One common approach involves the halogenation of thiophene followed by formylation. For instance, starting with 3-chlorothiophene, the compound can be formylated using Vilsmeier-Haack reaction conditions, which typically involve the use of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control over reaction conditions, minimizing the formation of by-products .

化学反应分析

Types of Reactions

5-Chlorothiophene-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom.

Major Products Formed

Oxidation: 5-Chlorothiophene-3-carboxylic acid.

Reduction: 5-Chlorothiophene-3-methanol.

Substitution: Various substituted thiophenes depending on the nucleophile used.

科学研究应用

Medicinal Chemistry Applications

5-Chlorothiophene-3-carbaldehyde has been investigated for its potential as a pharmaceutical agent, particularly as an inhibitor in various biological pathways.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant cytotoxic effects against different cancer cell lines. For instance, a study highlighted the synthesis of thiosemicarbazone derivatives from this compound, which displayed promising antiproliferative activity with IC values ranging from 3.36 to 21.35 μM, indicating their potential as anticancer agents .

| Compound | IC (μM) | Selectivity Index |

|---|---|---|

| Thiosemicarbazone Derivative | 3.36 - 21.35 | >1.82 (compared to 5-FU) |

D-Amino Acid Oxidase Inhibition

Another significant application is in the inhibition of D-amino acid oxidase (DAO), an enzyme implicated in schizophrenia and other neurological disorders. Compounds derived from this compound have shown high potency as DAO inhibitors, with IC values as low as 0.04 µM, suggesting their utility in drug discovery for neuropsychiatric conditions .

Material Science Applications

In material science, this compound serves as a precursor for synthesizing various thiophene-based polymers and materials used in organic electronics.

Conductive Polymers

Research indicates that thiophene derivatives can be utilized in the production of conductive polymers which are essential for applications in organic light-emitting diodes (OLEDs) and organic solar cells. The incorporation of this compound into polymer matrices enhances electrical conductivity and stability .

Agricultural Chemistry Applications

The compound has also been explored for its potential use in agricultural chemistry, particularly as a precursor for developing agrochemicals.

Antimicrobial Agents

Studies have shown that derivatives of this compound possess antimicrobial properties, making them suitable candidates for developing new pesticides or fungicides .

| Application | Activity |

|---|---|

| Antibacterial | Effective against multiple bacterial strains |

| Antifungal | Effective against several fungal cultures |

作用机制

The mechanism of action of 5-Chlorothiophene-3-carbaldehyde largely depends on its functional groups. The aldehyde group can participate in various chemical reactions, such as nucleophilic addition, which is crucial in forming new carbon-carbon bonds.

相似化合物的比较

Similar Compounds

- 5-Bromo-2-thiophenecarboxaldehyde

- 2,5-Thiophenedicarboxaldehyde

- 5-Methyl-2-thiophenecarboxaldehyde

- 2-Thiophenecarboxaldehyde

- 4-Bromo-2-thiophenecarboxaldehyde

- 5-Nitro-2-thiophenecarboxaldehyde

Uniqueness

5-Chlorothiophene-3-carbaldehyde is unique due to the presence of both a chlorine atom and an aldehyde group on the thiophene ring. This combination of functional groups allows for a diverse range of chemical reactions, making it a versatile intermediate in organic synthesis .

生物活性

5-Chlorothiophene-3-carbaldehyde (CAS No. 36155-85-8) is an organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

This compound has the molecular formula CHClOS and a molecular weight of 146.60 g/mol. The compound features a thiophene ring substituted with a chlorine atom and an aldehyde functional group, which contributes to its reactivity and biological properties.

Anticancer Properties

Research indicates that compounds derived from thiophene structures, including this compound, exhibit significant anticancer activity. A study highlighted that various thiophene derivatives showed promising antiproliferative effects against human tumor cell lines. For instance, thiosemicarbazone derivatives synthesized from related structures demonstrated IC values ranging from 3.36 to 21.35 μM, indicating effective inhibition of cell growth in cancer models .

Table 1: Antiproliferative Activity of Thiophene Derivatives

| Compound | IC (μM) | Selectivity Index (SI) |

|---|---|---|

| Thiosemicarbazone 1 | 3.36 - 21.35 | 1.82 |

| Thiosemicarbazone 2 | >582.26 | - |

The selectivity index (SI) provides insight into the compound's efficacy compared to standard treatments such as 5-fluorouracil (5-FU), where lower IC values indicate higher potency .

The mechanism by which this compound exerts its biological effects is linked to its interaction with various enzymes and receptors. Notably, it has been identified as a potent inhibitor of D-amino acid oxidase (DAO), with research showing that derivatives like 5-chlorothiophene-3-carboxylic acid exhibit IC values as low as 0.04 μM . This inhibition can affect neurotransmitter metabolism and has implications for treating neurological disorders.

Table 2: Inhibition Potency of Thiophene Derivatives on DAO

| Compound | IC (μM) |

|---|---|

| 5-Chlorothiophene-3-carboxylic acid | 0.04 |

| Other derivatives | Varies (higher values observed) |

Additional Pharmacological Activities

Beyond anticancer properties, thiophene derivatives have been studied for their anti-inflammatory and antimicrobial activities. For instance, phenolic compounds related to thiophenes have shown potential in treating conditions such as hypertension and diabetes by inhibiting specific enzymes like angiotensin-converting enzyme (ACE) .

Case Studies

- Antitumor Activity : A study evaluated the effects of various thiophene derivatives on human cancer cell lines, demonstrating that certain modifications to the thiophene structure can enhance cytotoxicity while maintaining selectivity towards cancer cells .

- Neuroprotective Effects : Research into DAO inhibitors has indicated that compounds like this compound may offer neuroprotective benefits by modulating neurotransmitter levels, potentially aiding conditions like schizophrenia and depression .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Chlorothiophene-3-carbaldehyde?

- Methodology : The compound can be synthesized via functionalization of the thiophene ring. A typical approach involves formylation at the 3-position using the Vilsmeier-Haack reaction (a mix of POCl₃ and DMF) followed by chlorination at the 5-position. Alternative methods include direct halogenation of thiophene-3-carbaldehyde derivatives under controlled conditions (e.g., using N-chlorosuccinimide or Cl₂ gas in the presence of catalysts). Proper characterization via NMR (¹H/¹³C) and mass spectrometry is critical to confirm regioselectivity and purity .

Q. How can researchers confirm the structural integrity of this compound?

- Methodology : Key techniques include:

- ¹H NMR : To identify aldehyde protons (~9.8–10.2 ppm) and thiophene ring protons.

- ¹³C NMR : To confirm the carbonyl carbon (~190 ppm) and aromatic carbons.

- Mass Spectrometry (EI/ESI) : To verify molecular ion peaks (e.g., [M+H]+ at m/z 160.56 for C₅H₃ClOS).

- Elemental Analysis : To validate the empirical formula (C: 37.40%, H: 1.88%, Cl: 22.05%, S: 19.90%) .

Q. What safety protocols are essential when handling this compound?

- Methodology :

- Use PPE (gloves, goggles, lab coat) due to the compound’s irritant properties.

- Store in a cool, dry place (<4°C) to avoid degradation.

- Conduct reactions in a fume hood to mitigate inhalation risks. Refer to SDS documentation compliant with GHS standards for disposal and emergency procedures .

Advanced Research Questions

Q. How can substituent effects on the thiophene ring influence the reactivity of this compound in cross-coupling reactions?

- Methodology : The electron-withdrawing chlorine atom at the 5-position deactivates the ring, directing electrophilic substitution to the 2- or 4-positions. Researchers can optimize Suzuki-Miyaura or Ullmann couplings by selecting palladium catalysts (e.g., Pd(PPh₃)₄) and ligands that tolerate the aldehyde group. Computational modeling (DFT) may predict regioselectivity and transition states .

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

- Methodology :

- Control Experiments : Replicate conditions (solvent, temperature, catalyst loading) from conflicting studies.

- Kinetic Analysis : Use in-situ monitoring (e.g., HPLC or IR spectroscopy) to identify intermediate phases.

- Statistical Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., pH, stoichiometry) affecting yield .

Q. How can this compound be utilized in designing photoactive materials?

- Methodology : The aldehyde group serves as a precursor for Schiff base ligands or conjugated polymers. For example:

- Condensation with amines forms imine-linked frameworks for optoelectronic applications.

- Copolymerization with thiophene monomers enhances π-conjugation, studied via UV-Vis and cyclic voltammetry to assess bandgap and charge transport properties .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

- Methodology : The compound’s low melting point and hygroscopicity complicate crystallization. Strategies include:

- Slow Evaporation : Use high-boiling solvents (e.g., DMSO) under inert atmospheres.

- Seeding : Introduce pre-formed microcrystals to induce nucleation.

- SHELX Software : Refine X-ray diffraction data to resolve disorder in the aldehyde moiety .

Data Analysis and Application Questions

Q. How does the electronic structure of this compound impact its bioactivity in medicinal chemistry?

- Methodology : The chlorine atom enhances lipophilicity and metabolic stability, while the aldehyde enables covalent binding to target proteins (e.g., via Schiff base formation with lysine residues). SAR studies can compare IC₅₀ values against analogs (e.g., 5-bromo or 5-methyl derivatives) to quantify electronic effects .

Q. What advanced spectroscopic techniques are suitable for studying tautomerism in this compound derivatives?

- Methodology :

- Dynamic NMR : Monitor equilibrium between aldehyde and enol forms at variable temperatures.

- IR Spectroscopy : Detect O–H stretching (~3200 cm⁻¹) in enol tautomers.

- X-ray Photoelectron Spectroscopy (XPS) : Analyze electron density shifts at the carbonyl carbon .

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic aromatic substitution?

属性

IUPAC Name |

5-chlorothiophene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClOS/c6-5-1-4(2-7)3-8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGOGYRKWKJGOHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60484387 | |

| Record name | 5-Chlorothiophene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60484387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36155-85-8 | |

| Record name | 5-Chlorothiophene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60484387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chlorothiophene-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。